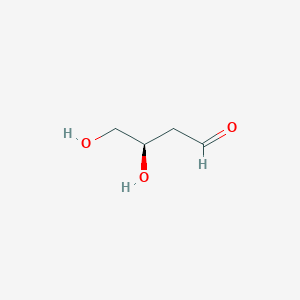![molecular formula C20H7Cl4F6NO4 B14656339 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] CAS No. 50594-84-8](/img/structure/B14656339.png)
1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique structure, which includes nitro, phenylene, oxy, dichloro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, halogenation, and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are commonly employed to handle the complex synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of halogens.
Applications De Recherche Scientifique
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, influencing cellular processes. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichlorobenzene]
- 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[4-(trifluoromethyl)benzene]
Uniqueness
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] stands out due to the presence of both dichloro and trifluoromethyl groups, which impart unique chemical properties and reactivity. These functional groups enhance the compound’s stability and potential for diverse applications.
Propriétés
Numéro CAS |
50594-84-8 |
|---|---|
Formule moléculaire |
C20H7Cl4F6NO4 |
Poids moléculaire |
581.1 g/mol |
Nom IUPAC |
1,3-dichloro-2-[3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H7Cl4F6NO4/c21-11-3-8(19(25,26)27)4-12(22)17(11)34-10-1-2-15(31(32)33)16(7-10)35-18-13(23)5-9(6-14(18)24)20(28,29)30/h1-7H |
Clé InChI |
BSUXLANDEFKCJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)OC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
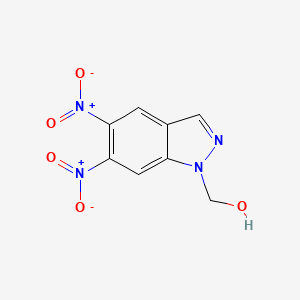
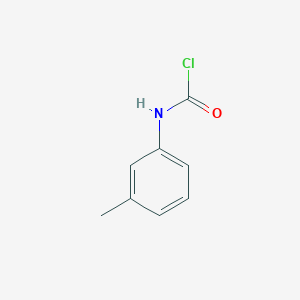
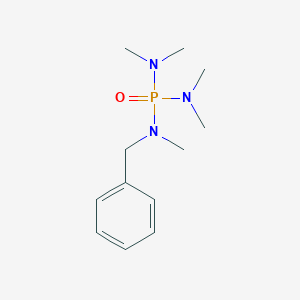
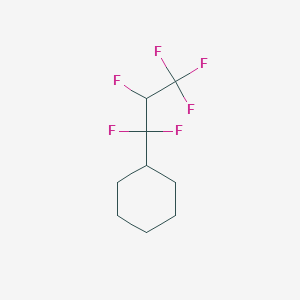
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)

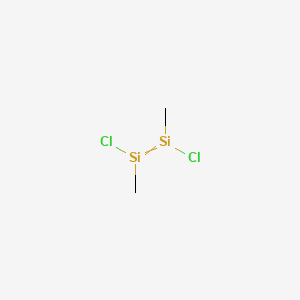
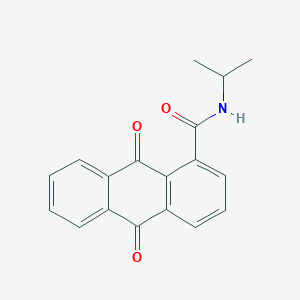
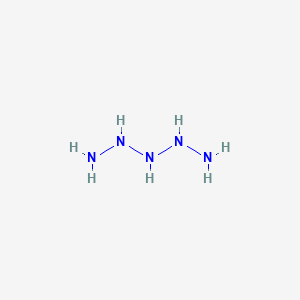
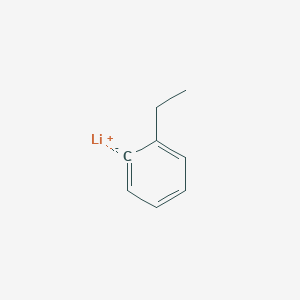
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
